

TERT activator-1 experimental design for longevity studies

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Compound of Interest		
Compound Name:	TERT activator-1	
Cat. No.:	B15623004	Get Quote

Application Notes: TERT Activator-1 for Longevity Studies

Introduction

Telomerase Reverse Transcriptase (TERT) is the catalytic subunit of the enzyme telomerase, which is crucial for maintaining the length of telomeres, the protective caps at the ends of chromosomes.[1] In most somatic cells, TERT expression is repressed, leading to progressive telomere shortening with each cell division, a process linked to cellular aging (senescence).[1] [2] The reactivation or upregulation of TERT can counteract this shortening, thereby extending cellular lifespan.[2] **TERT activator-1**, a small molecule Telomerase Activating Compound (TAC), has been identified as a potent agent that restores physiological TERT expression.[3][4] [5] It holds significant promise for longevity research by targeting the fundamental mechanisms of aging.

TERT activator-1 promotes TERT transcription by activating the MEK/ERK/AP-1 signaling cascade.[4][6][7] Beyond its canonical role in telomere synthesis, TERT also functions as a transcriptional co-regulator for genes involved in neurogenesis, inflammation, and cellular senescence.[3][6][8] Preclinical studies in aged mice have shown that treatment with a TERT activator can reduce cellular senescence, decrease systemic inflammation, improve neuromuscular function, and enhance cognitive performance without increasing cancer risk.[3] [4][7][9] These application notes provide a comprehensive guide for researchers on designing and conducting longevity studies using **TERT activator-1**.



Mechanism of Action: The MEK/ERK/AP-1 Pathway

TERT activator-1 specifically induces the transcription of the TERT gene.[4] The signaling pathway initiates with the activation of the MEK/ERK cascade, which in turn phosphorylates and activates the transcription factor AP-1 (specifically recruiting the FOS component).[7][10] Activated AP-1 then binds to its motifs in the TERT gene promoter, driving TERT expression.[7] [10] This leads to increased levels of TERT mRNA and subsequent synthesis of the TERT protein, the core component of active telomerase.[10]



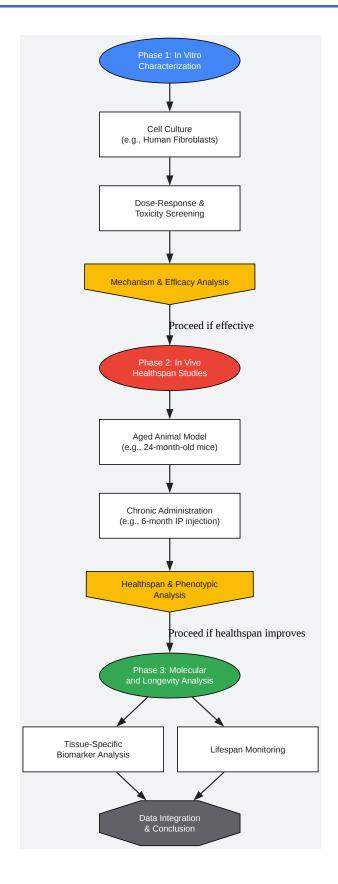
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Caption: TERT activator-1 signaling pathway. (Max-width: 760px)

Experimental Design and Workflow

A typical experimental workflow for evaluating **TERT activator-1** in longevity studies involves a phased approach, starting with in vitro characterization to establish efficacy and mechanism, followed by in vivo studies in animal models to assess systemic effects on healthspan and lifespan.





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Caption: General experimental workflow for TERT activator-1 studies. (Max-width: 760px)



Protocols

Protocol 1: In Vitro Assessment of TERT Activator-1 Efficacy

This protocol outlines the steps to confirm the activity of **TERT activator-1** in a cellular model of aging, such as primary human fibroblasts (e.g., MRC-5, IMR-90).

- 1. Cell Culture and Treatment:
- Culture human diploid fibroblasts in appropriate media (e.g., DMEM with 10% FBS).
- Plate cells at a consistent density and allow them to adhere for 24 hours.
- Prepare stock solutions of **TERT activator-1** in a suitable solvent (e.g., DMSO).
- Treat cells with a range of TERT activator-1 concentrations (e.g., 0-10 μM) for specified time points (e.g., 4, 24, 48 hours) to determine optimal conditions.[4] Include a vehicle-only (DMSO) control.
- 2. Telomerase Activity Assay (gTRAP):
- The quantitative Telomeric Repeat Amplification Protocol (qTRAP) is a highly sensitive method to measure telomerase activity.[11]
- Cell Lysate Preparation: Harvest ~10^5 to 10^6 cells. Wash with PBS and lyse in a CHAPS-based lysis buffer. Centrifuge to pellet debris and collect the supernatant containing the protein extract.
- TRAP Reaction: In a PCR tube, combine the cell lysate with a TRAP buffer mix containing a TS primer, dNTPs, and a reverse primer.
- Telomerase Extension: Incubate at 23-30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.[12]
- PCR Amplification: Heat-inactivate the telomerase (90-95°C). Perform real-time PCR using a SYBR Green-based master mix to amplify the extended products.[13]



- Quantification: Use a standard curve generated from a known telomerase-positive cell line (e.g., HeLa cells) to quantify telomerase activity relative to the total protein concentration in the lysate.
- 3. Cellular Senescence Assays:
- Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: This is a hallmark biomarker for senescent cells.[14][15]
 - After treatment, fix cells with a formaldehyde/glutaraldehyde solution.
 - Wash cells and incubate overnight at 37°C (without CO2) in a staining solution containing
 X-gal at pH 6.0.[15]
 - Observe cells under a microscope and quantify the percentage of blue-stained (senescent) cells.
- p16Ink4a Expression Analysis: p16 is a key cell cycle inhibitor upregulated in senescence.
 [14]
 - RT-qPCR: Extract total RNA from treated cells, synthesize cDNA, and perform real-time qPCR using primers specific for p16lnk4a and a housekeeping gene (e.g., GAPDH) for normalization.
 - Western Blot: Lyse cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against p16Ink4a and a loading control (e.g., β-actin).

Protocol 2: In Vivo Longevity and Healthspan Studies in Aged Mice

This protocol describes a study in naturally aged mice to evaluate the systemic effects of **TERT** activator-1.

- 1. Animal Model and Treatment:
- Use aged mice (e.g., 24-27 month-old C57BL/6 mice) for the study.[7][10]
- House animals in a controlled environment with ad libitum access to food and water.
- Administer TERT activator-1 or vehicle control via a systemic route, such as intraperitoneal
 (IP) injection. A previously reported dose is 6 mg/kg.[4]



- Treatment duration should be long enough to observe significant changes, typically several months (e.g., 6 months).[7][10]
- 2. Healthspan and Phenotypic Analysis:
- Conduct a battery of non-invasive tests at baseline and regular intervals throughout the study.
- Neuromuscular Function: Use a rotarod test to assess motor coordination and balance.[10]
 Measure grip strength to evaluate muscle function.[3]
- Cognitive Function: Employ tests like the Morris water maze or Barnes maze to evaluate hippocampal-dependent spatial learning and memory.[10]
- General Health: Monitor body weight, food intake, and overall activity levels.
- 3. Biomarker and Tissue Analysis:
- At the end of the study, collect blood and tissues for molecular analysis.
- Blood Analysis: Use ELISA to measure levels of systemic inflammatory markers associated with the Senescence-Associated Secretory Phenotype (SASP), such as IL-1β and IL-6.[7]
- Tissue Analysis (e.g., Brain, Muscle, Liver):
 - TERT Expression: Measure TERT mRNA and protein levels via RT-qPCR and Western blot to confirm target engagement.[4]
 - Senescence Markers: Perform immunohistochemistry (IHC) on tissue sections for p16Ink4a to quantify senescent cell burden.[6]
 - Neurogenesis (Brain): Use IHC to stain for markers of new neurons, such as Doublecortin (DCX), in the hippocampus.[7]

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Summary of In Vitro Experimental Parameters and Expected Outcomes



Parameter	Assay	Cell Line	Treatment	Expected Outcome with TERT Activator-1
Target Engagement	qTRAP Assay	MRC-5	0-10 μM, 24h	Increased telomerase activity
Gene Expression	RT-qPCR	MRC-5	5 μM, 4h	Increased TERT mRNA levels[4]
Cellular Senescence	SA-β-Gal Staining	IMR-90	5 μM, 7-10 days	Decreased percentage of senescent cells
Senescence Marker	Western Blot	IMR-90	5 μM, 48h	Decreased p16Ink4a protein levels[6]
Proliferative Potential	Population Doublings	MRC-5	Chronic low dose	Extended replicative lifespan[3]

Table 2: Summary of In Vivo Experimental Parameters and Key Readouts



Parameter	Assay / Test	Animal Model	Treatment	Key Readouts & Expected Outcome
Neuromuscular Function	Rotarod Test	24-month C57BL/6	6 mg/kg IP, 6 months	Improved coordination and time on rod[4]
Cognitive Function	Morris Water Maze	24-month C57BL/6	6 mg/kg IP, 6 months	Reduced latency to find the platform[10]
Systemic Inflammation	ELISA (Serum)	24-month C57BL/6	6 mg/kg IP, 6 months	Decreased IL-1β and IL-6 levels[7]
Tissue Senescence	IHC (p16lnk4a)	24-month C57BL/6	6 mg/kg IP, 6 months	Reduced number of p16-positive cells in tissues
Adult Neurogenesis	IHC (DCX)	24-month C57BL/6	6 mg/kg IP, 4 weeks	Increased number of DCX- positive neurons in the hippocampus[7]
Longevity	Survival Curve	24-month C57BL/6	6 mg/kg IP, until death	Increased median and/or maximum lifespan[9][16]

Disclaimer: **TERT activator-1** is for research use only and is not for human consumption. All experiments, especially those involving animals, must be conducted in accordance with institutional and national guidelines for animal care and use.

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